(1S)-1-(2,4,5-trimethylphenyl)ethan-1-amine hydrochloride
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Overview
Description
(1S)-1-(2,4,5-trimethylphenyl)ethan-1-amine hydrochloride is an organic compound with a specific stereochemistry, characterized by the presence of a chiral center. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,4,5-trimethylphenyl)ethan-1-amine hydrochloride typically involves the reduction of the corresponding ketone, (1S)-1-(2,4,5-trimethylphenyl)ethanone, followed by amination. The reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The amination step involves the use of ammonia or an amine source in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation, which allows for the efficient reduction of the ketone to the amine. The hydrochloride salt is then formed by reacting the free amine with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2,4,5-trimethylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
(1S)-1-(2,4,5-trimethylphenyl)ethan-1-amine hydrochloride is used in various fields of scientific research:
Chemistry: As a chiral building block in the synthesis of complex organic molecules.
Biology: In studies involving enzyme-substrate interactions and protein-ligand binding.
Medicine: As a potential pharmaceutical intermediate in the development of new drugs.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-1-(2,4,5-trimethylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(2,4,5-trimethylphenyl)ethanone: The ketone precursor to the amine.
(1S)-1-(2,4,5-trimethylphenyl)ethanol: The alcohol derivative of the compound.
Uniqueness
(1S)-1-(2,4,5-trimethylphenyl)ethan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of a chiral center, which can impart distinct biological activity and selectivity in its interactions with molecular targets.
Properties
CAS No. |
2613299-37-7 |
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Molecular Formula |
C11H18ClN |
Molecular Weight |
199.7 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.